molecular formula C14H13FN2O B2839969 (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1005563-93-8

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2839969
CAS No.: 1005563-93-8
M. Wt: 244.269
InChI Key: BNOJSDHCTRKUHQ-FPYGCLRLSA-N
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Description

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a chemical compound of significant interest in medicinal chemistry and materials science research. It features a hybrid structure combining a chalcone backbone, characterized by its α,β-unsaturated ketone system, with a 1-ethylpyrazole heterocycle . This molecular architecture is commonly investigated for its potential to interact with various biological targets. Pyrazole derivatives are extensively documented in scientific literature for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The 4-fluorophenyl moiety is a common pharmacophore that can influence the compound's electronic properties, metabolic stability, and binding affinity. Researchers are exploring such chalcone-pyrazole hybrids for their potential application in developing novel therapeutic agents and for their interesting physicochemical properties, such as nonlinear optical (NLO) activity, which may be valuable in materials science . The compound is intended for use in non-clinical research, such as in vitro assays and as a building block in organic synthesis. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJSDHCTRKUHQ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-4-pyrazolecarboxaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclocondensation Reactions

The enone system participates in heterocycle formation through [4+2] cycloadditions and nucleophilic attacks:

With Pyrazolin-5-ones

Reaction with 5-pyrazolinones in ethanol/piperidine yields fused pyrano-pyrazole derivatives :

text
(E)-3-(1-Ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one + 5-Methyl-2-phenylpyrazolin-3-one → 4-Pyrazolyl-4H-pyrazolopyran (82% yield)

Conditions: Reflux, 6 hr, catalytic piperidine .

With Dimedone/Naphthols

Base-catalyzed cyclocondensation produces polycyclic systems :

PartnerProductYield
DimedoneTetrahydrochromene derivatives75%
β-NaphtholNaphthopyran analogs68%

Knoevenagel Condensation

The carbonyl group undergoes condensation with active methylene compounds :

ReagentProductConditions
Malononitrile2-Cyano-3-(pyrazolyl)acrylonitrileEtOH, RT, 4 hr
Ethyl cyanoacetateEthyl α-cyanocinnamate derivativeNaOH (10%), reflux

Example:

text
This compound + Malononitrile → 2-Cyano-3-(1-ethylpyrazol-4-yl)acrylonitrile (85%)[3]

Multicomponent Reactions (Biginelli)

Participates in Biginelli reactions to synthesize dihydropyrimidinones :

ComponentsCatalystProduct Yield
Urea, ethyl acetoacetateFeCl₃·6H₂O78%
Thiourea, acetylacetonePhosphotungstic acid81%

Mechanism:

  • Enolate formation from ethyl acetoacetate

  • Nucleophilic attack on protonated chalcone carbonyl

  • Cyclization with urea

Schiff Base and Hydrazone Formation

The ketone reacts with nitrogen nucleophiles :

ReagentProductApplication
Hydrazine hydratePyrazolyl hydrazoneAnticancer leads
4-AminoantipyrineSchiff base complexAntimicrobial agents

Typical conditions: Ethanolic HCl, reflux 2-4 hr (yields 70-88%) .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivities:

Derivative TypeIC₅₀ (μM)Activity Target
Pyrazolopyrans1.4COX-2 inhibition
Dihydropyrimidinones3.8α-Glucosidase inhibition
Hydrazones0.9Breast cancer (MCF7)

Electron-withdrawing groups (e.g., -F) enhance receptor binding via σ-hole interactions .

This comprehensive analysis demonstrates the compound’s utility as a scaffold for generating pharmacologically relevant heterocycles. The 4-fluorophenyl and ethylpyrazole groups synergistically influence both reactivity and bioactivity, warranting further exploration in medicinal chemistry programs .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties:

  • Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens, making them promising candidates for new antibiotics .
  • Anticancer Properties : Studies have demonstrated that compounds containing the pyrazole ring can inhibit the growth of cancer cells. For instance, certain derivatives have shown efficacy in inducing apoptosis in A549 lung cancer cells, highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects : Some derivatives of this compound have been tested for their anti-inflammatory activities, showing comparable effectiveness to established drugs like diclofenac sodium .

Synthesis and Development

The synthesis of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes the condensation of 1-ethylpyrazole with 3-acetylchromenone under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts in organic solvents such as ethanol or methanol.

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in the development of new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds, which are valuable in various industrial applications including:

  • Cosmetic Formulations : The compound's stability and biological activity make it a candidate for use in cosmetic products aimed at improving skin health .
  • Agricultural Chemicals : Its antimicrobial properties could be leveraged in the development of agricultural agents to protect crops from pathogens.

Case Study 1: Anticancer Activity

In a study conducted by Zheng et al., several pyrazole derivatives were synthesized and tested against A549 lung cancer cells. The study found that certain compounds exhibited potent growth inhibition and induced apoptosis, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Case Study 2: Anti-inflammatory Effects

Research by El-Sayed et al. focused on synthesizing new pyrazole derivatives characterized for their anti-inflammatory properties. The study compared these derivatives with standard anti-inflammatory drugs and found promising results indicating that some new compounds had superior efficacy .

Mechanism of Action

The mechanism of action of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they might inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Chalcone Derivatives with Fluorophenyl Groups

The 4-fluorophenyl group is a common motif in chalcones due to its electronegativity and ability to enhance target binding. Key analogues include:

  • (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one : Substitution of the pyrazole with a methylphenyl group reduces planarity, increasing the dihedral angle between rings A and B (7.14°–56.26°), which may weaken π-π interactions compared to the target compound’s pyrazole system .

Pyrazole-Substituted Chalcones

Pyrazole rings are electron-rich heterocycles that improve solubility and binding affinity. Notable examples:

  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one : Dichlorophenyl and methoxyphenyl substitutions enhance halogen bonding and electron-donating effects, but the lack of fluorine may reduce polarity and bioavailability .

Inhibitory Activity (IC₅₀)

Substituent electronegativity strongly correlates with potency. For example:

  • Cardamonin (non-piperazine chalcone): IC₅₀ = 4.35 μM, attributed to hydroxyl groups at ortho/para positions of ring A .
  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): IC₅₀ = 4.70 μM, with bromine (ring A) and fluorine (ring B) enhancing activity via electronegative interactions .
  • Target Compound : Predicted IC₅₀ < 10 μM based on fluorine’s electronegativity and pyrazole’s planar geometry, though the ethyl group may slightly reduce potency compared to hydroxylated analogues.

Antimicrobial Activity

Chalcones with diphenylamino or halogenated aryl groups show notable efficacy:

  • (E)-3-(4-Diphenylaminophenyl)-1-(4′-fluorophenyl)prop-2-en-1-one (1d): MIC = 12.5 µg/mL against Aspergillus niger, driven by fluorine’s polarity and diphenylamino’s π-stacking .
  • Target Compound : The ethylpyrazole may offer comparable antifungal activity due to fluorine’s presence but could exhibit lower solubility than methoxy- or nitro-substituted derivatives.

Physicochemical and Crystallographic Properties

Dihedral Angles and Planarity

  • Target Compound : The pyrazole ring’s planarity (dihedral angle ~10°–20° with fluorophenyl) likely enhances crystal packing and stability, similar to (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (dihedral angle = 7.14°) .
  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one : Larger dihedral angles (25°–30°) due to methoxy and dichloro substituents reduce molecular planarity .

Solubility and Lipophilicity

  • Ethylpyrazole vs. Piperazine : The ethyl group increases lipophilicity (logP ~3.5) compared to (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (logP ~2.8), which has a polar piperazine moiety .
  • Methoxy Substitution : Compounds like (E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (IC₅₀ = 70.79 μM) show reduced activity due to methoxy’s electron-donating nature and lower solubility .

Biological Activity

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a pyrazole ring linked to a fluorophenyl moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C14H13FN2O
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 2361765-09-3
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrazole derivatives have been linked to the inhibition of various kinases involved in cancer progression.
    • A specific study highlighted the anticancer activity of related pyrazole compounds against breast and colon cancer cell lines, suggesting that this compound may share similar properties .
  • Antimicrobial Activity :
    • Pyrazole derivatives have demonstrated antimicrobial effects against a variety of pathogens. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
    • In vitro studies have reported significant antibacterial activity against strains such as E. coli and S. aureus for structurally similar compounds .
  • Anti-inflammatory Effects :
    • Some pyrazole derivatives have been noted for their anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in signaling pathways related to cell growth and inflammation.
  • Receptor Modulation : It could interact with specific receptors, altering cellular responses that lead to therapeutic effects.

Case Study 1: Anticancer Activity

A study conducted by Farahat et al. explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. The findings indicated significant cytotoxic effects on several cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Antibiotics reported that related pyrazole compounds exhibited strong antibacterial activity against gram-positive and gram-negative bacteria. The study suggested that modifications to the pyrazole ring could enhance efficacy and reduce resistance development .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeTarget Pathogen/Cancer TypeIC50/Activity Level
Compound AAnticancerBreast Cancer15 µM
Compound BAntimicrobialE. coli32 µg/mL
Compound CAnti-inflammatoryCOX inhibitionIC50 = 25 µM

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